3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
CAS No.: 2059994-83-9
Cat. No.: VC7876280
Molecular Formula: C6H9BrClN3
Molecular Weight: 238.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059994-83-9 |
|---|---|
| Molecular Formula | C6H9BrClN3 |
| Molecular Weight | 238.51 |
| IUPAC Name | 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
| Standard InChI | InChI=1S/C6H8BrN3.ClH/c7-5-3-9-10-2-1-8-4-6(5)10;/h3,8H,1-2,4H2;1H |
| Standard InChI Key | UXKYSFYWTIZFBR-UHFFFAOYSA-N |
| SMILES | C1CN2C(=C(C=N2)Br)CN1.Cl |
| Canonical SMILES | C1CN2C(=C(C=N2)Br)CN1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The core structure of 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride consists of a bicyclic system containing a pyrazole ring fused to a partially saturated pyrazine ring. The bromine atom at position 3 introduces steric and electronic effects that influence reactivity, while the hydrochloride salt enhances solubility in polar solvents. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉BrClN₃ | |
| Molecular Weight (g/mol) | 238.51 | |
| IUPAC Name | 3-bromo-4,5,6,7-tetrahydro... | |
| SMILES | COC(=O)C1C2=C(C=NN2CCN1)Br.Cl |
The saturated pyrazine ring adopts a chair-like conformation, as inferred from NMR studies of analogous compounds .
Spectral Data
Characterization of this compound relies on spectroscopic techniques:
Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆): Peaks at δ 2.62 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), and 7.20 (s, 1H, aromatic H) correlate with methyl ester derivatives .
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¹³C NMR: Signals at δ 59.0 (ester COOCH₃) and 116.4 (C-Br) confirm functional groups .
Mass Spectrometry (MS):
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EI-MS exhibits a molecular ion peak at m/z 320 (M⁺), with fragmentation patterns consistent with Br loss .
Synthesis and Optimization
Synthetic Pathways
Synthesis typically proceeds via multi-step routes starting from pyrazole precursors. A representative method involves:
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Cyclocondensation: Reacting 3-aminopyrazole with a brominated diketone to form the pyrazolo[1,5-a]pyrazine core.
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Hydrochloride Formation: Treating the free base with HCl gas in anhydrous ethanol.
Yield optimization requires strict control of reaction temperature (60–80°C) and stoichiometric ratios, as excess HCl leads to side products.
Comparative Analysis of Derivatives
Structural modifications, such as esterification at position 4, alter physicochemical properties:
| Derivative | Molecular Weight | Solubility (mg/mL) |
|---|---|---|
| Parent compound (hydrochloride) | 238.51 | 12.8 (H₂O) |
| Methyl ester (CID 165991767) | 296.55 | 8.2 (H₂O) |
| 2-Methyl-dihydrochloride (EVT-15435584) | 275.97 | 18.6 (H₂O) |
Biological and Chemical Applications
Materials Science
The compound’s rigid bicyclic system makes it a candidate for:
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Ligand Design: Chelating metal ions in catalytic complexes.
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Polymer Additives: Improving thermal stability in polyamides.
Research Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: No data exist on bioavailability or metabolic pathways.
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Toxicity: Preliminary cytotoxicity assays are lacking.
Recommended Studies
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Structure-Activity Relationships (SAR): Synthesize analogs with varied substituents (e.g., Cl, CF₃) at position 3.
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In Vivo Efficacy: Evaluate antitumor activity in xenograft models.
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Crystallography: Resolve 3D structure to guide computational docking studies.
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